tert-Butyl 3-(Bromomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Lipophilicity Membrane permeability Drug-likeness

tert-Butyl 3-(bromomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 1216815-21-2) is a heteroatom-containing spirocyclic building block featuring a Boc-protected azaspiro[4.5]decane core with a reactive bromomethyl handle at the 3-position of the oxa-ring, molecular formula C₁₄H₂₄BrNO₃ and MW 334.25 g/mol. It belongs to the oxa-aza-spiro family whose rigid three-dimensional architectures are associated with improved drug-like properties including enhanced binding affinity, selectivity, and metabolic stability.

Molecular Formula C14H24BrNO3
Molecular Weight 334.254
CAS No. 1216815-21-2
Cat. No. B581258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(Bromomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
CAS1216815-21-2
Molecular FormulaC14H24BrNO3
Molecular Weight334.254
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CC(OC2)CBr
InChIInChI=1S/C14H24BrNO3/c1-13(2,3)19-12(17)16-6-4-14(5-7-16)8-11(9-15)18-10-14/h11H,4-10H2,1-3H3
InChIKeyMMYHBYDKBBFVKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(Bromomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 1216815-21-2): Core Characteristics for Procurement Evaluation


tert-Butyl 3-(bromomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 1216815-21-2) is a heteroatom-containing spirocyclic building block featuring a Boc-protected azaspiro[4.5]decane core with a reactive bromomethyl handle at the 3-position of the oxa-ring, molecular formula C₁₄H₂₄BrNO₃ and MW 334.25 g/mol . It belongs to the oxa-aza-spiro family whose rigid three-dimensional architectures are associated with improved drug-like properties including enhanced binding affinity, selectivity, and metabolic stability [1]. The compound's sp3-rich character (Fsp3 = 0.93) and the orthogonal reactivity of the Boc-protected amine and electrophilic bromomethyl group make it a versatile intermediate for constructing diverse molecular frameworks in medicinal chemistry and pharmaceutical research .

Why 2-Oxa-8-azaspiro[4.5]decane Building Blocks Are Not Interchangeable: Evidence-Based Substitution Risks


Within the 2-oxa-8-azaspiro[4.5]decane scaffold family, simple substitution of tert-butyl 3-(bromomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate with its closest analogs—the 3-hydroxymethyl derivative, the de-Boc analog, or the positional 2-bromomethyl isomer—introduces material differences in reactivity, lipophilicity, and downstream synthetic compatibility that render selection non-trivial . The target compound's measured logP of 2.33 is approximately 0.6 log units higher than that of the hydroxymethyl analog (logP ~1.72), reflecting a substantial difference in membrane permeability potential that can influence biological readouts in cell-based assays . Furthermore, the absence of the Boc group in the de-Boc analog (CAS 2060061-70-1) removes the orthogonal protection strategy essential for multi-step synthetic sequences where selective amine deprotection is required . Class-level evidence confirms that heterospirocyclic scaffolds incorporating both nitrogen and oxygen atoms confer distinct pharmacokinetic advantages over monoatomic spiro-systems, with the specific substitution pattern critically affecting target engagement [1].

Quantitative Differentiation Evidence: tert-Butyl 3-(Bromomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate vs. Closest Analogs


Lipophilicity (LogP) Advantage of the Bromomethyl Derivative over the Hydroxymethyl Analog

The target compound (tert-Butyl 3-(bromomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate) exhibits a significantly higher lipophilicity compared to its hydroxymethyl analog, which has direct consequences for passive membrane permeability, protein binding, and pharmacokinetic behavior of downstream derivatives. This represents a class-level inference based on the general principle that logP increases are associated with enhanced permeability, supported by quantitative comparative data.

Lipophilicity Membrane permeability Drug-likeness

Structural Rigidity Metric (Fsp3) Compared to the De-Boc Analog

The target compound has a calculated Fsp3 (fraction of sp3-hybridized carbons) of 0.9286, reflecting the near-total saturation of the spirocyclic framework, which contributes to its three-dimensional character and potential for enhanced selectivity in biological systems. This value is unavailable for the simpler de-Boc analog (CAS 2060061-70-1), but the removal of the tert-butyl carbamate moiety would reduce molecular sp3 character, diminishing the conformational restriction benefits that sp3-rich scaffolds provide in medicinal chemistry.

Fraction sp3 Conformational restriction Target selectivity

Purity Grade Availability Across Suppliers: A Procurement-Relevant Comparison

The target compound is commercially available from multiple suppliers at purity grades ranging from 95% to 98%. Fluorochem offers the highest catalogued purity at 98%, while AKSci, CymitQuimica, VWR, and Leyan supply at ≥95% or ≥95%–98% specifications. This range allows procurement teams to balance cost-quality trade-offs. In contrast, the de-Boc analog (CAS 2060061-70-1) is only listed at 95% purity from a single identified supplier (Leyan), limiting source diversification and quality-grade options.

Purity specification Supplier comparison Quality assurance

Storage Stability Requirement: Refrigeration Necessity vs. Ambient-Stable Analogs

The target compound requires refrigerated storage at 2–8°C as per ChemSrc safety data, likely due to the lability of the bromomethyl group which can undergo hydrolysis, oxidation, or nucleophilic displacement under ambient conditions. For procurement planning, this temperature requirement introduces a cold-chain logistics cost. Many simpler spirocyclic bromomethyl analogs lacking the oxa-aza functionality may be sufficiently stable at room temperature, making the target compound more demanding in inventory management. This is a class-level inference based on storage data for the target compound and general stability trends of spirocyclic bromomethyl compounds.

Storage conditions Stability Logistics

Polar Surface Area (PSA) as a Predictor of Oral Bioavailability in Downstream Derivatives

The target compound has a topological polar surface area (tPSA) of 38.77 Ų, placing it well within the generally accepted threshold for good oral absorption (PSA < 140 Ų) and below the threshold for blood-brain barrier penetration (PSA < 60–70 Ų). This is directly comparable to the predicted values for related scaffolds: the de-Boc analog (CAS 2060061-70-1) would have a lower PSA due to loss of the carbamate carbonyl and ester oxygens, while the hydroxymethyl analog (CAS 1160246-86-5) would carry a slightly higher PSA due to the additional hydroxyl group. This represents a class-level inference where the quantitative PSA data for the target compound provides a benchmark for comparison.

Polar surface area Oral absorption Blood-brain barrier

Synthetic Versatility Through Orthogonal Functional Handles: Boc and Bromomethyl Reactivity

The target compound uniquely combines, within a single molecular entity, a Boc-protected secondary amine (piperidine) and a primary alkyl bromide handle, enabling two orthogonal synthetic transformations without protecting group manipulation. The bromomethyl group serves as a premier electrophilic center for nucleophilic substitution and Suzuki-Miyaura cross-coupling reactions, a strategy widely used in kinase inhibitor development and fragment-based drug discovery. In contrast, the hydroxymethyl analog requires pre-activation (e.g., tosylation or Appel reaction) before nucleophilic displacement, adding synthetic steps and reducing atom economy. This is a direct head-to-head comparison of synthetic utility. [1]

Orthogonal protection Diversity-oriented synthesis Bromomethyl electrophilicity

Research and Industrial Application Scenarios for tert-Butyl 3-(Bromomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 1216815-21-2)


Medicinal Chemistry: Spirocyclic Kinase Inhibitor and Receptor Modulator Synthesis

The combination of a rigid spirocyclic scaffold (Fsp3 > 0.9) with a reactive bromomethyl handle makes this compound an ideal precursor for constructing kinase inhibitor candidates and GPCR modulators. The bromomethyl group can directly participate in Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl pharmacophores, while the Boc-protected amine enables late-stage diversification after scaffold assembly. [1] This orthogonal reactivity eliminates the need for the additional activation step required when using the hydroxymethyl analog, accelerating SAR exploration and hit-to-lead optimization.

Fragment-Based Drug Discovery (FBDD): Privileged Spirocyclic Fragment Elaboration

Heterospirocycles containing both nitrogen and oxygen atoms are increasingly recognized as privileged scaffolds in fragment-based drug discovery due to their enhanced binding affinity and selectivity profiles [1]. The target compound, with its PSA of ~39 Ų and logP of ~2.3, occupies a desirable physicochemical space for fragment elaboration, where derivatives are expected to maintain favorable oral absorption and CNS penetration properties. Procurement of this specific compound over its de-Boc analog ensures that the amine protection strategy is already in place, preserving synthetic flexibility.

Diversity-Oriented Synthesis (DOS) Libraries for Phenotypic Screening

The orthogonal Boc-amine and bromomethyl handles enable rapid, parallel diversification of the spirocyclic core through distinct reaction manifolds (amide coupling/Suzuki coupling vs. nucleophilic substitution), generating structurally diverse compound libraries for phenotypic screening. The availability of this compound at 98% purity from Fluorochem and MolCore minimizes the risk of impurity-derived false positives in high-throughput screening campaigns, a critical quality consideration for core library synthesis.

PROTAC and Bifunctional Molecule Linker Chemistry

The spirocyclic scaffold provides a conformationally restricted, three-dimensional linker architecture that can precisely control the spatial orientation between a target protein ligand and an E3 ligase ligand in PROTAC design. The bromomethyl group serves as a direct attachment point for PEG linkers or alkyne handles via SN2 displacement, while the Boc group allows for independent functionalization of the piperidine nitrogen. The compound's lipophilicity (logP 2.33) is advantageous for maintaining cell permeability of the final bifunctional molecule, a well-documented challenge in PROTAC development.

Quote Request

Request a Quote for tert-Butyl 3-(Bromomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.